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Cat. No.: B610017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-06873600 combination therapy with

alternative approaches, supported by available clinical and preclinical data. PF-06873600 is a

potent, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which

are key regulators of cell cycle progression.[1][2] The rationale for its use in combination

therapy, particularly with endocrine agents, stems from the potential to overcome resistance to

single-agent treatments.[3][4]

Mechanism of Action and Therapeutic Rationale
PF-06873600 exerts its anti-neoplastic activity by inhibiting CDK2, CDK4, and CDK6, leading to

cell cycle arrest at the G1/S transition, induction of apoptosis, and subsequent inhibition of

tumor cell proliferation.[2] In hormone receptor-positive (HR+) breast cancer, estrogen receptor

(ER) signaling drives the expression of Cyclin D, which activates CDK4/6. By inhibiting

CDK4/6, PF-06873600 blocks this pathway. Furthermore, the inhibition of CDK2 is crucial for

overcoming potential resistance mechanisms mediated by Cyclin E overexpression.[3][5] The

combination with endocrine therapies, such as the selective estrogen receptor degrader

(SERD) fulvestrant or aromatase inhibitors like letrozole, provides a dual blockade of mitogenic

signaling pathways, offering a synergistic anti-tumor effect.
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Mechanism of Action of PF-06873600 in HR+ Breast Cancer
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Fig. 1: Simplified signaling pathway of PF-06873600 and endocrine therapy.
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Clinical Performance in Combination Therapy
A first-in-human Phase I/IIa study (NCT03519178) evaluated PF-06873600 as a single agent

and in combination with endocrine therapy in patients with advanced breast cancer and ovarian

cancer.[3][6] The recommended dose for expansion (RDE) was determined to be 25 mg twice

daily.[3][7]

Efficacy in HR+/HER2- Metastatic Breast Cancer
The primary combination explored was with fulvestrant. The study included patients who were

either CDK4/6 inhibitor-naïve or had failed prior combination therapy with a CDK4/6 inhibitor

and endocrine therapy.[3]

Cohort Treatment
Patient
Population

Objective
Response
Rate (ORR)

95%
Confidence
Interval (CI)

Part 2A
PF-06873600 +

Fulvestrant

Post-CDK4/6i +

ET
6.7% 1.4% - 18.3%

Part 2C
PF-06873600 +

Fulvestrant
CDK4/6i-naïve 22.7% 7.8% - 45.4%

Data sourced from the first-in-human Phase I/IIa study of PF-06873600.[3][7]

Preliminary results also indicated a disease control rate of 88% for the combination therapy.[8]

Reductions in the proliferation marker Ki67 and phosphorylated retinoblastoma (pRb) were

observed in tumor biopsies, confirming target engagement.[3][7]

Safety and Tolerability
The safety profile of PF-06873600 in combination with endocrine therapy was found to be

manageable and consistent with the CDK4/6 inhibitor class of drugs.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://www.elgenelim.com/wp-content/uploads/2021/10/Alves-AKTi-CDK46-NatComm21.pdf
https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://www.oncotarget.com/article/25552/text/
https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://aacrjournals.org/cancerres/article/84/1/17/731820/Targeting-Transcriptional-Regulation-with-a-CDK9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event (All Grades)
PF-06873600 Monotherapy
(n=58)

PF-06873600 + Fulvestrant
(n=9)

Nausea 50% 67%

Anemia 38% 44%

Neutropenia 29% 22%

Fatigue 43.7% (overall) Not specified

Data from the initial results of the Phase I/IIa study. Note: Fatigue data is for the overall study

population (N=151).[3][9]

The most common Grade 3 or higher treatment-related adverse events for the combination of

PF-06873600 and fulvestrant or letrozole included anemia (13.2%), neutropenia (13.2%), and

fatigue (7.9%).[6]

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing

research. Below are representative methodologies for key preclinical and clinical assessments.

In Vitro Synergy Assessment
Objective: To determine if the combination of PF-06873600 and an endocrine agent (e.g.,

fulvestrant) results in a synergistic, additive, or antagonistic effect on cancer cell proliferation.

Methodology:

Cell Lines: Utilize relevant breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1).

Drug Preparation: Prepare stock solutions of PF-06873600 and the combination agent in a

suitable solvent (e.g., DMSO).

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to

adhere overnight.
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Treatment: Treat cells with a dose matrix of PF-06873600 and the combination agent, both

alone and in combination, at various concentrations. Include a vehicle control.

Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g.,

72-120 hours).

Viability/Proliferation Assays:

Crystal Violet Assay: Fix and stain the cells with crystal violet. Solubilize the stain and

measure the absorbance to determine relative cell density.

CellTiter-Blue® Viability Assay: Add the resazurin-based reagent to the cells and measure

fluorescence, which is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell growth inhibition for each treatment condition relative to

the vehicle control.

Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates

synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
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Workflow for In Vitro Synergy Assessment
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Fig. 2: A representative workflow for in vitro synergy studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b610017?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of PF-06873600 in combination with endocrine

therapy in a living organism.

Methodology:

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

Tumor Implantation: Subcutaneously implant human breast cancer cells or patient-derived

xenograft (PDX) fragments into the flanks of the mice.

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (e.g., vehicle control, PF-06873600

alone, endocrine agent alone, combination therapy).

Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for

PF-06873600, subcutaneous injection for fulvestrant) and schedule.

Monitoring:

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

Monitor animal body weight and overall health.

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., maximum

tumor volume, signs of toxicity, or a specific study duration).

Data Analysis:

Plot mean tumor volume over time for each treatment group.

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

Perform statistical analysis to determine the significance of differences between treatment

groups.
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Pharmacodynamic Biomarker Analysis
Objective: To confirm target engagement and modulation of downstream signaling pathways in

tumor tissue.

Methodology:

Sample Collection: Collect tumor biopsies from patients in clinical trials or from xenograft

models at baseline and after treatment.

Tissue Processing: Formalin-fix and paraffin-embed (FFPE) the tissue samples.

Immunohistochemistry (IHC):

Perform IHC staining on tissue sections for key biomarkers such as pRb and Ki67.

Quantify the staining intensity and the percentage of positive cells (e.g., H-score for pRb,

percentage for Ki67).

Data Analysis: Compare the levels of biomarkers before and after treatment to assess the

biological effect of the drug combination.

Conclusion
PF-06873600, in combination with endocrine therapies like fulvestrant, has demonstrated a

manageable safety profile and promising preliminary anti-tumor activity in patients with

HR+/HER2- metastatic breast cancer, including those who have progressed on prior CDK4/6

inhibitor therapy.[3][8] The dual inhibition of CDK2/4/6 and the estrogen receptor pathway

provides a strong rationale for this combination approach. Further research, including detailed

preclinical synergy studies and larger randomized clinical trials, is warranted to fully elucidate

the therapeutic potential of PF-06873600 combination therapies. The experimental protocols

outlined in this guide provide a framework for conducting such investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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